molecular formula C15H11NO2S2 B14675835 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 33704-37-9

2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14675835
CAS No.: 33704-37-9
M. Wt: 301.4 g/mol
InChI Key: KSAFSQCUUJKKHG-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a disulfide bond and an isoindole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylbenzenethiol with isoindole-1,3-dione under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the disulfide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The isoindole moiety can interact with proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of a disulfide bond and an isoindole moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

33704-37-9

Molecular Formula

C15H11NO2S2

Molecular Weight

301.4 g/mol

IUPAC Name

2-[(4-methylphenyl)disulfanyl]isoindole-1,3-dione

InChI

InChI=1S/C15H11NO2S2/c1-10-6-8-11(9-7-10)19-20-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3

InChI Key

KSAFSQCUUJKKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SSN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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